2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide
Description
2-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[2-(2-THIENYL)ETHYL]ACETAMIDE is a complex organic compound that features a benzodioxole moiety, an imidazolidinyl group, and a thienyl ethyl side chain
Properties
Molecular Formula |
C19H19N3O5S |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(2-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C19H19N3O5S/c23-17(20-6-5-13-2-1-7-28-13)9-14-18(24)22(19(25)21-14)10-12-3-4-15-16(8-12)27-11-26-15/h1-4,7-8,14H,5-6,9-11H2,(H,20,23)(H,21,25) |
InChI Key |
DDKNKDKDEFCKHT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(NC3=O)CC(=O)NCCC4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[2-(2-THIENYL)ETHYL]ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole moiety, followed by the introduction of the imidazolidinyl group through a cyclization reaction. The final step involves the attachment of the thienyl ethyl side chain via a substitution reaction. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The imidazolidinyl group can be reduced to form amines.
Substitution: The thienyl ethyl side chain can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. .
Scientific Research Applications
2-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[2-(2-THIENYL)ETHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In cancer cells, it may induce apoptosis by disrupting the mitochondrial membrane potential, leading to cell death .
Comparison with Similar Compounds
Similar compounds include:
1-(1,3-Benzodioxol-5-yl)-2-propanol: Shares the benzodioxole moiety but lacks the imidazolidinyl and thienyl ethyl groups.
2-(1,3-Benzodioxol-5-ylmethyl)-1,3-dioxo-5-isoindolinecarboxylic acid: Contains a benzodioxole moiety and a dioxo group but differs in the side chains.
5-(1,3-Benzodioxol-5-ylmethyl)-2-[[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]amino]-1H-pyrimidin-4-one: Features a benzodioxole moiety and an imidazole group but has different substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
